molecular formula C18H15N3O2S2 B14818234 N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]-2-nitrobenzene-1,4-diamine

N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]-2-nitrobenzene-1,4-diamine

Cat. No.: B14818234
M. Wt: 369.5 g/mol
InChI Key: HSXHAPISFAJLFU-UHFFFAOYSA-N
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Description

N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine is an organic compound with a complex structure that includes both thienyl and nitrobenzene groups

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-[4-[(3-methylthiophen-2-yl)methylideneamino]-3-nitrophenyl]methanimine

InChI

InChI=1S/C18H15N3O2S2/c1-12-5-7-24-17(12)10-19-14-3-4-15(16(9-14)21(22)23)20-11-18-13(2)6-8-25-18/h3-11H,1-2H3

InChI Key

HSXHAPISFAJLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC(=C(C=C2)N=CC3=C(C=CS3)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2-nitro-1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the thienyl groups can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(2-thienyl)methylene]-2-nitro-1,4-benzenediamine
  • N,N’-bis[(3-methyl-2-thienyl)methylene]-1,4-benzenediamine
  • N,N’-bis[(3-methyl-2-thienyl)methylene]-2-amino-1,4-benzenediamine

Uniqueness

N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine is unique due to the presence of both the nitro group and the 3-methyl-2-thienyl groups. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

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